![molecular formula C14H13N5O B2912736 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034288-85-0](/img/structure/B2912736.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone
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Description
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone” contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and an indole ring. Compounds containing these functional groups are often involved in various biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using click chemistry . This involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring, a process known as a Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, an azetidine ring, and an indole ring. These rings would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the indole ring. The 1,2,3-triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azetidine ring, and the indole ring. For example, the 1,2,3-triazole ring could contribute to the compound’s solubility in water .Scientific Research Applications
Drug Discovery
1,2,3-triazoles are often used in drug discovery due to their high chemical stability and hydrogen bonding ability . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles have found broad applications in organic synthesis . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their high chemical stability and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, often a small molecule to a protein or other biomolecule .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as a tool for studying biological systems .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to label molecules and cells, allowing researchers to visualize biological processes .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and hydrogen bonding ability .
properties
IUPAC Name |
1H-indol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(13-7-10-3-1-2-4-12(10)16-13)18-8-11(9-18)19-6-5-15-17-19/h1-7,11,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUCEIKLQXYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-indol-2-yl)methanone |
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